3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a 3-methylbutyl group attached to the nitrogen atom at position 3.
Properties
IUPAC Name |
3-(3-methylbutyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)5-7-15-11(16)9-4-3-6-13-10(9)14-12(15)17/h3-4,6,8H,5,7H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZQZKJMAGBTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(NC1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridopyrimidine derivatives, including 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, can be achieved through various methods. One common approach involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production of pyridopyrimidine derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction may produce dihydropyridopyrimidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar structure but with a fused pyran ring.
Pyrido[3,4-d]pyrimidine: Different fusion pattern of the pyridine and pyrimidine rings.
Pyrido[4,3-d]pyrimidine: Another variation in the fusion pattern.
Uniqueness
3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of the 3-methylbutyl group, which can influence its biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
